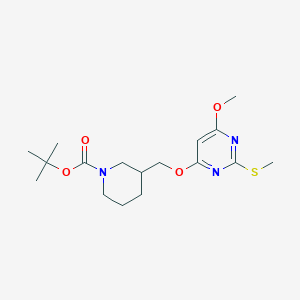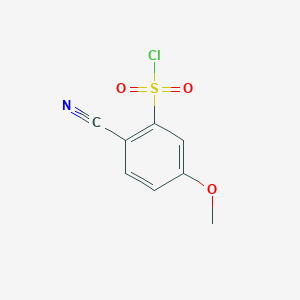![molecular formula C18H12ClN3O2 B2682713 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one CAS No. 1207004-96-3](/img/structure/B2682713.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds. They are known for their broad range of chemical and biological properties . Oxadiazole is a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
科学的研究の応用
Bioavailability and Metabolism Studies
Similar compounds are often subjects of bioavailability and pharmacokinetic studies to understand their absorption, metabolism, and excretion in humans. For instance, studies on chlorogenic acids (CGAs) from coffee demonstrate the differential absorption and metabolism of CGA compounds, including caffeoylquinic acids, feruloylquinic acids, and dicaffeoylquinic acids in humans. These studies provide essential insights into how compounds are processed in the body, which is crucial for drug development and nutritional research (Monteiro et al., 2007).
Allergic Reactions and Dermatitis Studies
Research into compounds used in consumer products, such as preservatives in wet wipes, highlights the potential for allergic contact dermatitis. Studies have documented cases of dermatitis resulting from exposure to preservatives, demonstrating the importance of understanding the allergenic potential of chemical compounds used in everyday products (Chang & Nakrani, 2014).
Herbicide Exposure and Health Outcomes
Investigations into the health outcomes associated with exposure to agricultural chemicals, such as chlorophenoxy herbicides, are relevant for understanding the environmental and health impacts of chemical compounds. These studies examine the correlation between herbicide exposure and adverse birth outcomes, providing critical information for regulatory and health advisory purposes (Schreinemachers, 2003).
Environmental and Occupational Health Research
Studies on the occupational exposure to chemicals in the pharmaceutical industry or other settings offer insights into the potential health risks, such as hepatotoxicity or dermatitis, associated with chemical exposure. These studies underscore the need for protective measures and regulations to safeguard worker health (Tomei et al., 1995).
作用機序
The mechanism of action of these compounds often involves interactions with various enzymes and receptors in the cell, leading to changes in cellular processes. The specific targets and mechanisms can vary widely depending on the exact structure of the compound .
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would also depend on the specific structure of the compound. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The compound’s action can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and ability to interact with its targets .
特性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDUCOXGXFDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride](/img/structure/B2682633.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2682634.png)
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682635.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2682638.png)



![N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide](/img/structure/B2682645.png)


